(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound with significant utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by its pyrimidine ring substituted with isopropyl and methyl groups, and a boronic acid functional group, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. A common method includes the use of a palladium-catalyzed borylation reaction where the halopyrimidine is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding alcohols.
Substitution: Varied substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyrimidine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Isopropylpyrimidine-5-boronic acid
- Pinacol boronic esters
Uniqueness: (2-Isopropyl-4-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds .
Properties
Molecular Formula |
C8H13BN2O2 |
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Molecular Weight |
180.01 g/mol |
IUPAC Name |
(4-methyl-2-propan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5,12-13H,1-3H3 |
InChI Key |
SVQKXJMDSZUTMR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)C(C)C)(O)O |
Origin of Product |
United States |
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